molecular formula C10H10N2O2 B8587640 (3-Methoxy-quinoxalin-5-yl)-methanol

(3-Methoxy-quinoxalin-5-yl)-methanol

Cat. No. B8587640
M. Wt: 190.20 g/mol
InChI Key: DIGFZXLQKKRSNC-UHFFFAOYSA-N
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Patent
US08044044B2

Procedure details

To a stirred suspension of 3-methoxy-quinoxaline-5-carbaldehyde (prepared as described in WO 2006/032466, 5.0 g, 26.57 mmol) in EtOH (200 mL) cooled at 0° C., NaBH4 (1.1 g) was added in one portion. The reaction mixture was warmed to rt and THF (50 mL) was added. A clear solution was obtained. The mixture was further stirred at rt for 30 min. Water (200 mL) was added and the volatiles were removed in vacuo. The residue was filtered off, washed with water. The solid was dried under HV to afford the title alcohol as a brown solid (4.8 g, 95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:13]=[O:14])[C:11]=2[N:12]=1.[BH4-].[Na+].C1COCC1.O>CCO>[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([N:12]=1)=[C:10]([CH2:13][OH:14])[CH:9]=[CH:8][CH:7]=2 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=NC=2C=CC=C(C2N1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was further stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to rt
CUSTOM
Type
CUSTOM
Details
A clear solution was obtained
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried under HV

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=NC2=CC=CC(=C2N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.